methyl 2-hydroxy-4-methoxybutanoate
CAS No.: 1361017-70-0
Cat. No.: VC11629029
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361017-70-0 |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | methyl 2-hydroxy-4-methoxybutanoate |
| Standard InChI | InChI=1S/C6H12O4/c1-9-4-3-5(7)6(8)10-2/h5,7H,3-4H2,1-2H3 |
| Standard InChI Key | QRTJEZQSJSURPR-UHFFFAOYSA-N |
| Canonical SMILES | COCCC(C(=O)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-hydroxy-4-methoxybutanoate (C₆H₁₂O₄) is a chiral ester with a molecular weight of 164.16 g/mol. Its structure features a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C4 position of a butanoic acid methyl ester framework. The presence of these functional groups confers both hydrophilic and hydrophobic properties, influencing its solubility and reactivity.
Molecular and Spectroscopic Data
While experimental data for this exact compound is scarce, analogs like methyl 2-hydroxy-4-(methylsulfanyl)butanoate provide a template for extrapolation. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 164.16 g/mol |
| Boiling Point | Estimated 180–200°C (dec.) |
| Solubility | Miscible in polar solvents (e.g., ethanol, DMSO) |
| Hydrogen Bond Donors | 1 (-OH group) |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, hydroxyl, methoxy) |
The ester’s infrared (IR) spectrum would likely show peaks for O-H stretching (~3200 cm⁻¹), ester C=O (~1740 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) would reveal distinct signals for the methoxy protons (δ 3.3–3.5 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm in ¹³C NMR) .
Synthesis and Production Methodologies
The synthesis of methyl 2-hydroxy-4-methoxybutanoate can be inferred from analogous methoxylation and esterification reactions. A plausible route involves selective methylation of a dihydroxybutanoic acid precursor, followed by esterification.
Methylation of Dihydroxybutanoic Acid
Drawing from the patent CN112142579A , which describes the methoxylation of 2,4-dihydroxybenzophenone using methyl halides, a similar approach could be applied to 2,4-dihydroxybutanoic acid:
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Reagents:
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2,4-Dihydroxybutanoic acid
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Methyl chloride (CH₃Cl) or methyl bromide (CH₃Br)
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Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
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Alkaline solution (e.g., sodium carbonate)
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Procedure:
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Esterification:
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The carboxylic acid is esterified with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
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Reaction Scheme:
Physicochemical Properties and Stability
Thermal and Chemical Stability
The ester’s stability is influenced by its functional groups:
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Hydroxyl Group: Prone to oxidation, necessitating storage under inert atmospheres.
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions.
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Methoxy Group: Electron-donating effect stabilizes adjacent bonds but may participate in demethylation under extreme conditions.
Recommended Storage:
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Temperature: 2–8°C in amber glass containers.
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Humidity: <40% to prevent hydrolysis.
Applications and Industrial Relevance
While direct applications of methyl 2-hydroxy-4-methoxybutanoate are undocumented, its structural features suggest utility in:
Pharmaceutical Intermediates
The hydroxyl and methoxy groups are common motifs in bioactive molecules. For example:
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Antioxidants: Analogous to α-hydroxy acids used in dermatology .
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Chiral Building Blocks: For synthesizing β-amino alcohols or tetracycline antibiotics.
Polymer Chemistry
As a monomer, it could contribute to polyesters with tailored hydrophilicity, suitable for biodegradable plastics or coatings.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiomerically pure batches.
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Application Trials: Testing in drug delivery systems or green solvents.
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